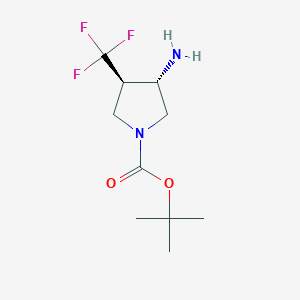

Tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group attached to a pyrrolidine ring. These functional groups contribute to its reactivity and potential utility in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and trifluoromethyl groups. The amino group is then introduced through a substitution reaction.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amino Group

The primary amino group on the pyrrolidine ring participates in nucleophilic substitution reactions, enabling functionalization. For example:

- Amide bond formation : Reacting with carboxylic acids under coupling agents like EDCI/HOBt yields amide derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide coupling | 3-cyanobenzoic acid, EDCI, HOBt, DCM, RT, 15 h | tert-butyl 3-(3-cyanobenzamido)-4-hydroxypyrrolidine-1-carboxylate | 62% |

This reaction demonstrates the amino group’s ability to act as a nucleophile in acyl transfer processes .

Ugi Multicomponent Reactions

The compound participates in Ugi reactions, forming complex heterocycles. In one protocol:

- Reactants : Tert-butyl isocyanide, ammonium acetate, and ketones in trifluoroethanol (TFE).

- Conditions : 4 days at room temperature.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ugi reaction | TFE, NH₄OAc, tert-butyl isocyanide, ketone | Boron-containing intermediates for arginase inhibitors | 91%* |

*Yield reported for analogous substrates. The reaction leverages the amino group’s nucleophilicity and the carbamate’s stability under acidic conditions .

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to release the free amine:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | 4 M HCl in dioxane, 3 h | 3-amino-4-(trifluoromethyl)pyrrolidine | 96% |

This step is critical for generating reactive amine intermediates in drug synthesis .

Hydroboration and Cross-Coupling

While not directly observed for this compound, structurally related pyrrolidine derivatives undergo hydroboration with pinacolborane and iridium catalysts to install boronate esters . Such reactions could be applicable for further functionalization of unsaturated analogs.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mécanisme D'action

The mechanism of action of tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl trans-3-amino-4-(methyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Tert-butyl trans-3-amino-4-(chloromethyl)pyrrolidine-1-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.

Tert-butyl trans-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a hydroxymethyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it distinct from other similar compounds and enhance its potential in various applications.

Activité Biologique

Tert-butyl trans-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H16F3N2O2

- Molecular Weight : 236.25 g/mol

The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often interact with neurotransmitter receptors, enzymes, and other cellular targets.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter signaling.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to affect cell viability and proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| OVCAR-3 | 31.5 | Inhibition of cell viability |

| COV318 | 43.9 | Inhibition of cell viability |

These findings suggest that this compound may possess anticancer properties.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate potential therapeutic applications. For instance, a study reported promising results in animal models for conditions related to metabolic disorders.

Case Studies

-

Case Study on Cancer Cell Lines :

- A recent study evaluated the compound's effectiveness against ovarian cancer cells. The results indicated a significant reduction in cell proliferation, supporting its potential as a chemotherapeutic agent.

-

Neuroprotective Effects :

- Another study explored the neuroprotective effects of similar pyrrolidine derivatives, suggesting that modifications like the trifluoromethyl group could enhance neuroprotective properties through modulation of neurotransmitter systems.

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBVBJFGYWTQJ-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.